

Application Notes and Protocols for ICG-SH Labeling in Fluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction to ICG-SH Labeling

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various medical diagnostic applications.[1][2][3] Its fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples, making it an ideal candidate for in vivo imaging.[3][4] For applications in fluorescence microscopy and targeted imaging, ICG can be chemically modified to enable covalent attachment to biomolecules such as antibodies, proteins, and peptides.

"ICG-SH labeling," in the context of protein conjugation, typically refers to the labeling of sulfhydryl (-SH) groups on a target molecule with a thiol-reactive ICG derivative. The most common thiol-reactive moiety used for this purpose is a maleimide group.[3][5][6] This document provides detailed application notes and protocols for the use of ICG-maleimide for labeling proteins and other thiolated molecules for fluorescence microscopy applications.

ICG-maleimide reacts specifically with free sulfhydryl groups, primarily found on cysteine residues of proteins, to form a stable thioether bond.[3][7] This specific conjugation strategy is advantageous when amine-based labeling (e.g., using NHS esters) might interfere with the biological activity of the protein, such as the antigen-binding site of an antibody.[8]

Key Properties of ICG-Maleimide



A summary of the key spectral and physical properties of ICG-maleimide is presented in the table below. These properties are essential for designing fluorescence microscopy experiments and for the quantitative analysis of labeled conjugates.

Property	Value	Reference
Excitation Maximum (λex)	~785-789 nm	[3][9]
Emission Maximum (λem)	~812-819 nm	[3][4]
Molar Extinction Coefficient (ε)	~232,000 cm ⁻¹ M ⁻¹	[4]
Fluorescence Quantum Yield (Φ)	~0.09	[4]
Reactive Group	Maleimide	[3]
Reactivity	Thiol groups (-SH)	[3]
Solubility	DMSO, DMF	[7][9]

Experimental Protocols

I. Preparation of Protein for Thiol-Reactive Labeling

For successful and specific labeling with ICG-maleimide, the target protein must have available free sulfhydryl groups. If the protein does not have accessible native cysteines, disulfide bonds may need to be reduced.

Materials:

- Protein to be labeled (e.g., IgG antibody)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Reaction Buffer (e.g., 100 mM MES, pH ~6.0-7.0)[1]
- Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Desalting column (e.g., Sephadex G-25)[9] or dialysis cassette



Protocol:

- Protein Solution Preparation:
 - Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[1][9] Higher concentrations generally lead to better labeling efficiency.[1]
 - Ensure the buffer is degassed to minimize re-oxidation of thiols.
 - The buffer should not contain any thiol-containing compounds.
- Reduction of Disulfide Bonds (Optional):
 - If the protein requires reduction to expose free thiols, add a 10-20 fold molar excess of TCEP to the protein solution.
 - Incubate at room temperature for 30-60 minutes.[1]
 - If using DTT, it must be removed prior to adding the ICG-maleimide, as it will compete for the dye. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed before conjugation.

II. ICG-Maleimide Conjugation

This protocol describes the covalent attachment of ICG-maleimide to the prepared protein.

Materials:

- Thiol-containing protein solution (from Protocol I)
- ICG-maleimide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Protocol:

Prepare ICG-Maleimide Stock Solution:



- Allow the vial of ICG-maleimide to warm to room temperature before opening to prevent moisture condensation.
- Dissolve the ICG-maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.[9]
- Vortex briefly to ensure complete dissolution. This stock solution should be used promptly.
 [1]
- · Conjugation Reaction:
 - Add a 10-20 fold molar excess of the ICG-maleimide stock solution to the protein solution.
 The optimal ratio should be determined empirically for each protein.[1]
 - Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing which can denature the protein.[9]
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
 protected from light.[8]

III. Purification of the ICG-Protein Conjugate

It is critical to remove unconjugated ICG-maleimide from the labeled protein to ensure accurate determination of the degree of labeling and to prevent non-specific signals in imaging applications.

Materials:

- ICG-protein conjugation reaction mixture
- Purification system:
 - Size-Exclusion Chromatography (SEC) / Gel Filtration Column (e.g., Sephadex G-25)[9]
 - Dialysis
 - High-Performance Liquid Chromatography (HPLC) with a size-exclusion column (for higher purity)[10]



• Elution Buffer (e.g., PBS, pH 7.4)

Protocol (using Gel Filtration):

- Equilibrate the desalting column with Elution Buffer according to the manufacturer's instructions.
- Carefully load the reaction mixture onto the top of the column.
- Elute the conjugate with the Elution Buffer. The first colored fraction to elute will be the ICG-labeled protein, as it is larger and passes through the column more quickly.
- Collect the fractions containing the labeled protein. The separation can often be monitored visually.

IV. Characterization of the ICG-Protein Conjugate

- 1. Spectrophotometric Analysis:
- Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~789 nm (for ICG).[1]
- The concentration of the protein and the dye can be calculated using the Beer-Lambert law $(A = \varepsilon cl)$.
- 2. Calculation of the Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein molecule, is a critical parameter. An optimal DOL for antibodies is typically between 2 and 10.[1]

The DOL can be calculated using the following formula:

DOL = (A max *
$$\varepsilon$$
 protein) / [(A 280 - (A max * CF)) * ε dye]

Where:

- A max = Absorbance of the conjugate at the λ max of ICG (~789 nm)
- A_280 = Absorbance of the conjugate at 280 nm



- ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
- $\varepsilon_{\text{dye}} = \text{Molar extinction coefficient of ICG-maleimide at its } \lambda \text{max (\sim232,000 M^{-1}cm^{-1}$)[4]}$
- CF = Correction factor to account for the dye's absorbance at 280 nm (CF = A_280 of dye / A_max of dye). For ICG-maleimide, this is approximately 0.05.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with ICG-maleimide labeling. It is important to note that parameters such as labeling efficiency and the degree of aggregation can be highly dependent on the specific protein and reaction conditions.



Parameter	Typical Value/Range	Notes	Reference
Molar Ratio (Dye:Protein)	10:1 to 20:1	Should be optimized for each specific protein.	
Optimal Degree of Labeling (DOL) for Antibodies	2 - 10	Higher DOL can lead to aggregation and reduced fluorescence.	[1]
Labeling Efficiency	70-90% (for maleimide dyes in general)	Highly dependent on protein concentration and availability of free thiols.	[11]
Conjugate Stability	Stable thioether bond. Ring-opening of the succinimide can occur over time, which can increase stability against thiol exchange.	The in vivo stability of maleimide-thiol conjugates can be a concern due to potential cleavage by endogenous thiols.	[12][13][14]
Aggregation	A known issue with ICG conjugates, especially at high DOL.	Purification by SEC- HPLC is recommended to remove aggregates.	[10]

In Vitro and In Vivo Fluorescence Imaging Considerations

In Vitro Cell Staining:

- Culture cells on coverslips or in imaging-compatible plates.
- Incubate the cells with the ICG-labeled protein conjugate at an optimized concentration and for a sufficient duration to allow for binding to the target.



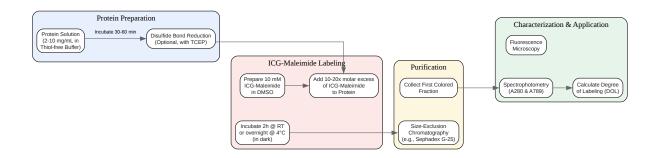
- Wash the cells with buffer (e.g., PBS) to remove unbound conjugate.
- Fix the cells if required for the experimental design.
- Mount the coverslips on microscope slides with an appropriate mounting medium.
- Image the cells using a fluorescence microscope equipped with NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 810-840 nm).

In Vivo Animal Imaging:

- Administer the ICG-labeled conjugate to the animal model, typically via intravenous injection.
 [10]
- Allow time for the conjugate to circulate and accumulate at the target site. The optimal imaging time point should be determined empirically.[10]
- Anesthetize the animal for the imaging procedure.
- Image the animal using an in vivo imaging system (IVIS) or a similar instrument with appropriate NIR laser sources and detectors.[10][15]
- A key consideration for in vivo imaging is the signal-to-noise ratio (SNR), which is influenced by the brightness of the probe, tissue autofluorescence, and detector sensitivity.[16][17]

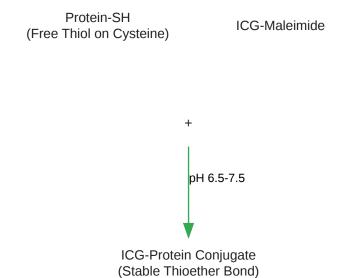
Visualizations





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Caption: Experimental workflow for ICG-maleimide labeling of proteins.





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Caption: Thiol-maleimide conjugation reaction.

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